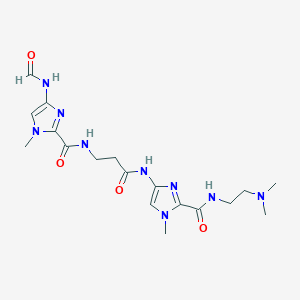![molecular formula C14H21N3O5 B123478 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea CAS No. 98159-87-6](/img/structure/B123478.png)
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea, also known as MPPEU, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.
Aplicaciones Científicas De Investigación
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. In cancer research, 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has also been studied as a potential drug for the treatment of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea is not fully understood. However, it has been suggested that 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells and by modulating the activity of neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea can inhibit the growth of cancer cells, induce apoptosis, and protect neurons from oxidative stress. In vivo studies have shown that 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea can improve memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations to using 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea. These include further studies to understand its mechanism of action, exploring its potential as a drug for the treatment of Alzheimer's disease, and investigating its use in combination with other drugs for the treatment of cancer. Additionally, more research is needed to determine the safety and toxicity of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea in humans.
Conclusion:
In conclusion, 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea in various fields and to determine its safety and toxicity in humans.
Métodos De Síntesis
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been synthesized using different methods, including the reaction of 1-[2-(methoxymethoxy)propanoyl]piperazine with 3-(2-phenoxyethyl)isocyanate, and the reaction of 1-[2-(methoxymethoxy)propanoyl]piperazine with 3-(2-phenoxyethyl)urea. The yield of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea from these methods ranges from 50% to 80%.
Propiedades
Número CAS |
98159-87-6 |
|---|---|
Nombre del producto |
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea |
Fórmula molecular |
C14H21N3O5 |
Peso molecular |
311.33 g/mol |
Nombre IUPAC |
1-[2-(methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea |
InChI |
InChI=1S/C14H21N3O5/c1-11(22-10-20-2)13(18)16-17-14(19)15-8-9-21-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18)(H2,15,17,19) |
Clave InChI |
WZEYEOBJBHIISY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NNC(=O)NCCOC1=CC=CC=C1)OCOC |
SMILES canónico |
CC(C(=O)NNC(=O)NCCOC1=CC=CC=C1)OCOC |
Sinónimos |
2-(Methoxymethoxy)propanoic Acid 2-[[(2-Phenoxyethyl)amino]carbonyl]hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
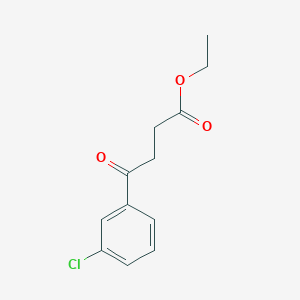
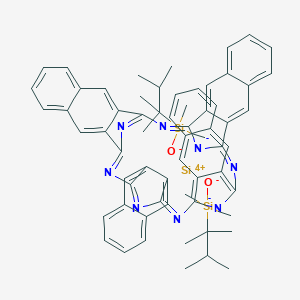
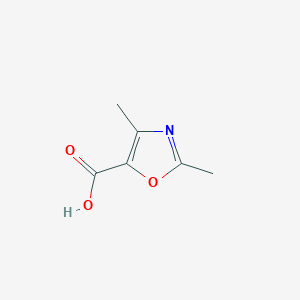
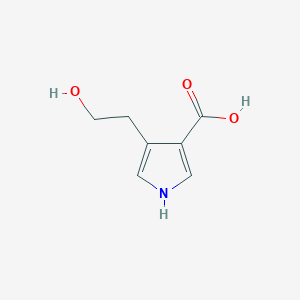
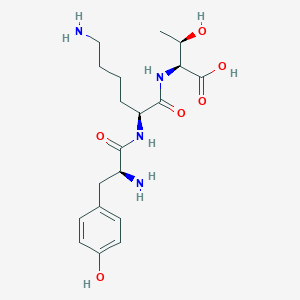

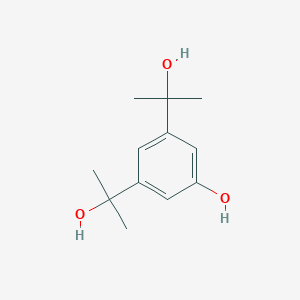
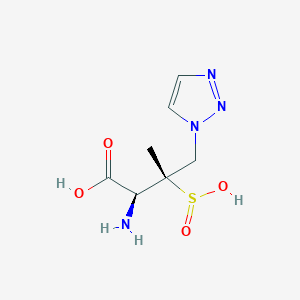
![5-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B123423.png)
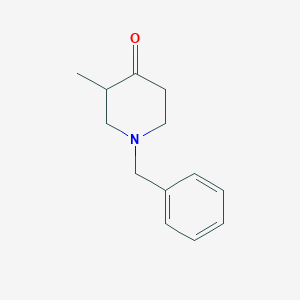

![Octahydro-1H-cyclopenta[b]pyrazine](/img/structure/B123427.png)
